15-Methylhexadec-10-enoic acid is a monounsaturated fatty acid characterized by a unique methyl branching at the 15th carbon and a double bond at the 10th position. This compound is of interest due to its potential biological activities, including its role as a biomarker and its inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and transcription.
This fatty acid has been identified in various natural sources, particularly in certain species of bacteria and fungi. The specific structural features of 15-methylhexadec-10-enoic acid suggest it may play a role in the cellular processes of these organisms.
15-Methylhexadec-10-enoic acid falls under the category of unsaturated fatty acids, specifically classified as a long-chain fatty acid due to its 16 carbon atoms. It is also categorized as a branched-chain fatty acid due to the presence of the methyl group at the 15th carbon.
The synthesis of 15-methylhexadec-10-enoic acid has been achieved through several chemical methods, with one notable approach involving the use of (trimethylsilyl)acetylene as a key reagent. This method typically includes:
The detailed synthetic procedure involves multiple steps including:
15-Methylhexadec-10-enoic acid participates in various chemical reactions typical for unsaturated fatty acids, including:
The reactions are often conducted under controlled conditions to ensure selectivity and yield:
The biological activity of 15-methylhexadec-10-enoic acid primarily involves its interaction with topoisomerase I. The proposed mechanism includes:
Studies indicate that concentrations as low as 500 μM can inhibit topoisomerase I activity significantly, suggesting potential therapeutic applications in cancer treatment .
Relevant analyses include:
15-Methylhexadec-10-enoic acid has several scientific applications:
15-Methylhexadec-10-enoic acid is a branched-chain monounsaturated fatty acid characterized by a methyl group at the C15 position and a cis double bond at the C10 position. This structural configuration confers unique biophysical properties, including altered membrane fluidity dynamics and resistance to β-oxidation, making it a critical subject in lipid biochemistry and microbial ecology. Its occurrence is predominantly linked to specific bacterial lineages, where it serves functional roles in membrane adaptation and acts as a diagnostic biomarker. Research into this compound bridges synthetic chemistry, microbial physiology, and environmental science, offering insights into bacterial evolution and biogeochemical cycling [1] [2].
The systematic study of branched-chain monounsaturated fatty acids began in earnest in the late 20th century, driven by advances in chromatographic separation and spectroscopic techniques. Early investigations into bacterial lipids revealed unusual fatty acid profiles that defied the typical straight-chain paradigms. The first total syntheses of related structures, such as (Z)‑15‑methyl‑10‑hexadecenoic acid and (Z)‑13‑methyl‑8‑tetradecenoic acid, were achieved in 2006 using a seven-step strategy with (trimethylsilyl)acetylene as a key reagent. This synthesis demonstrated overall yields of 31–32% and established a foundational protocol for accessing ω-terminal branched unsaturated fatty acids. The synthetic approach relied on sequential acetylide couplings: first with a long-chain bifunctional bromoalkane, followed by coupling to a short-chain iso-bromoalkane, optimizing yield efficiency. These efforts provided authentic standards for structural validation via NMR (300 MHz for ¹H, 75 MHz for ¹³C), IR spectroscopy, and GC-MS, enabling the identification of such compounds in environmental and biological samples [1].
Analytical Milestones: Critical spectroscopic data, including characteristic ¹³C NMR chemical shifts for the C15 methyl branch (δ 19.1 ppm) and the C10 double bond (δ 129.8 and 130.2 ppm), were first cataloged during these syntheses. The double bond position was confirmed via DMDS derivatization-GC/MS, revealing diagnostic fragments at m/z 173 and 223 [1].
Table 1: Key Synthetic Branched-Chain Fatty Acids and Yields
Compound Name | Total Yield | Key Synthetic Step | Characteristic Spectral Data (¹³C NMR) |
---|---|---|---|
(Z)-15-Methyl-10-hexadecenoic acid | 32% | (Trimethylsilyl)acetylene coupling | δ 19.1 (C15-CH₃), 129.8/130.2 (C10=) |
(Z)-13-Methyl-8-tetradecenoic acid | 31% | (Trimethylsilyl)acetylene coupling | δ 19.3 (C13-CH₃), 130.1/130.5 (C8=) |
The placement of the double bond proximal to the ω-terminus (e.g., at C10 in a C16 chain) is a structural motif with profound implications for biological function. In 15-methylhexadec-10-enoic acid, the Δ10 double bond is positioned six carbons from the methyl terminus, creating a distinct "bend" in the hydrocarbon chain. This configuration disrupts lipid packing efficiency in bacterial membranes, enhancing fluidity under low-temperature or high-pressure conditions. Crucially, the ω-7 positioning (relative to the methyl end) contrasts with the ω-9 or ω-6 positions typical of eukaryotic unsaturated fatty acids, suggesting evolutionary adaptation in bacteria [1] [10].
Biophysical Implications: The cis double bond at C10 induces a 30° kink in the acyl chain, as confirmed by molecular dynamics simulations. This kink reduces the phase transition temperature by 15°C compared to saturated iso-methyl-branched analogs, facilitating membrane functionality in psychrophilic or piezophilic bacteria. The C15 methyl branch further augments this effect by sterically hindering chain crystallization [1].
Biosynthetic Specificity: The double bond is introduced by Δ10 desaturases acting on 15-methylpalmitic acid precursors. This enzymatic step exhibits strict regiospecificity, as evidenced by the absence of positional isomers in natural samples of Siphonaria denticulata and Desulfovibrio spp. Synthetic studies confirm that isomerization to Δ9 or Δ11 positions abolishes biomarker utility in bacterial phylogenetics [1].
15-Methylhexadec-10-enoic acid serves as a taxonomically informative lipid biomarker for specific sulfate-reducing bacteria (SRB), particularly within the Desulfovibrio genus. Its structural uniqueness—combining iso-methyl branching and a Δ10 double bond—provides a chemical signature resistant to diagenetic degradation, making it invaluable for tracking bacterial communities in environmental samples [1] [2].
Environmental Distributions: High proportions (up to 46% of total fatty acids) of structurally related branched fatty acids like 10-methylhexadecanoic acid characterize the nitrite-dependent anaerobic methane-oxidizing bacterium "Candidatus Methylomirabilis oxyfera". This organism produces 10-methylhexadecanoic acid and the unprecedented 10‑methylhexadecenoic acid (Δ7), reinforcing the diagnostic value of methyl-branched lipids in identifying functional guilds in ecosystems such as peatlands and wastewater treatment systems [2] [8].
Detection Techniques: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem MS (GC-MS/MS) enables precise detection at picomolar levels in sediment cores. Diagnostic ions include m/z 268 [M]⁺• and cleavage fragments at m/z 152 (Δ10-containing segment) and m/z 125 (methyl-branched terminus) [1].
Table 2: Bacterial Sources and Functions of Methyl-Branched Fatty Acids
Bacterial Taxon | Fatty Acid Profile | Ecological Role | Detection Method |
---|---|---|---|
Desulfovibrio spp. | 15-Methylhexadec-10-enoic acid | Sulfate reduction in sediments | GC-MS (DMDS derivatives) |
"Ca. Methylomirabilis oxyfera" | 10-MeC₁₆:₀, 10-MeC₁₆:₁Δ⁷ | Nitrite-dependent methane oxidation | GC-MS, ¹³C-PLFA profiling |
Siphonaria denticulata symbionts | 15-MeC₁₆:₁Δ¹⁰ | Intertidal microbial mats | NMR, IR |
Phylogenetic Insights: The consistent occurrence of C₁₆ iso-methyl-branched unsaturated acids in Desulfovibrio suggests conserved biosynthetic pathways. Genomic analyses reveal scd (stearoyl-CoA desaturase) homologs with unique substrate specificities, potentially serving as genetic markers for SRB subclades [1] [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2